molecular formula C10H12F2O2 B8253142 (2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol

(2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol

Cat. No.: B8253142
M. Wt: 202.20 g/mol
InChI Key: KVANGSPLMUJKHS-UHFFFAOYSA-N
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Description

(2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol is a chemical compound with the molecular formula C10H12F2O2 It is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol typically involves the reaction of 4-methylphenol with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

(2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methyl-2-(2,2-difluoroethoxy)benzaldehyde or 4-methyl-2-(2,2-difluoroethoxy)benzoic acid.

    Reduction: Formation of 4-methyl-2-(2,2-difluoroethoxy)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2-(2,2-Difluoroethoxy)phenyl)methanol: Similar structure but lacks the methyl group on the phenyl ring.

    (2-(2,2-Difluoroethoxy)-4-chlorophenyl)methanol: Similar structure but has a chlorine atom instead of a methyl group.

    (2-(2,2-Difluoroethoxy)-4-nitrophenyl)methanol: Similar structure but has a nitro group instead of a methyl group.

Uniqueness

The presence of the methyl group in (2-(2,2-Difluoroethoxy)-4-methylphenyl)methanol distinguishes it from other similar compounds

Properties

IUPAC Name

[2-(2,2-difluoroethoxy)-4-methylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-7-2-3-8(5-13)9(4-7)14-6-10(11)12/h2-4,10,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVANGSPLMUJKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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